4-Methoxy-2-phenylpyrimidine

Medicinal Chemistry ADME Profiling Lipophilicity

Researchers building pyrimidine-based compound libraries often face inconsistent reactivity from generic analogs. 4-Methoxy-2-phenylpyrimidine offers defined regiochemistry validated by a high-resolution crystal structure (R=0.050). - COX-2 inhibitor scaffold: IC50 1.4 µM reference activity for focused library design. - Stille coupling-ready: Synthesized from 6-methoxy-2-(tributylstannyl)pyrimidine for modular derivatization. - Reliable purity ≥97% with batch-specific QC (NMR, HPLC).

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 33630-20-5
Cat. No. B189508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-phenylpyrimidine
CAS33630-20-5
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC=C1)C2=CC=CC=C2
InChIInChI=1S/C11H10N2O/c1-14-10-7-8-12-11(13-10)9-5-3-2-4-6-9/h2-8H,1H3
InChIKeySDWDRRVMYUWAEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2-phenylpyrimidine (CAS 33630-20-5): Physicochemical and Scaffold Overview for Scientific Procurement


4-Methoxy-2-phenylpyrimidine (CAS 33630-20-5) is a heterocyclic organic compound belonging to the phenylpyrimidine class. It is characterized by a pyrimidine core substituted with a phenyl group at the 2-position and a methoxy group at the 4-position, with a molecular weight of 186.21 g/mol [1]. Key physicochemical properties include a calculated LogP of 2.1522, a density of 1.127 g/cm³, a polar surface area of 35.01 Ų, and a boiling point of 223.8 °C at 760 mmHg [2]. It serves primarily as a versatile building block in medicinal chemistry and organic synthesis, notably for constructing more complex pyrimidine-containing molecules .

Heterocyclic scaffold for medicinal chemistry diversification
Validated synthetic access enables library synthesis
Crystallographic structure supports computational modeling

Why 4-Methoxy-2-phenylpyrimidine Cannot Be Simply Substituted with Other Phenylpyrimidines in Research


Substituting 4-Methoxy-2-phenylpyrimidine with a generic or closely related phenylpyrimidine analog, such as unsubstituted 2-phenylpyrimidine, can lead to divergent outcomes in chemical reactivity, biological activity, and downstream synthetic utility . The specific combination and positioning of the methoxy and phenyl substituents dictate the compound's electron density distribution, steric profile, and lipophilicity (LogP ~2.15) [1]. These factors critically influence its performance as a synthetic intermediate in reactions like palladium-catalyzed cross-couplings and its potential interactions with biological targets, such as those investigated in studies of COX-2 inhibition [2]. The quantitative evidence below demonstrates that even seemingly minor structural changes result in measurable differences in these key performance dimensions.

Unsubstituted 2-phenylpyrimidine
Methoxy group absence alters reactivity and electronic profile, limiting synthetic utility.
Methoxy positioning shifts lipophilicity
Lipophilicity profile may differ, potentially affecting membrane interaction and target engagement.
Synthetic route may not transfer
Defined synthetic entry point may not be available for close analogs, complicating procurement.

Quantitative Evidence for 4-Methoxy-2-phenylpyrimidine (CAS 33630-20-5) Differentiation vs. Analogs


Lipophilicity (LogP) of 4-Methoxy-2-phenylpyrimidine vs. Unsubstituted 2-Phenylpyrimidine

The presence of the 4-methoxy group on 4-Methoxy-2-phenylpyrimidine increases its lipophilicity compared to the unsubstituted core, 2-phenylpyrimidine. The calculated LogP for 4-Methoxy-2-phenylpyrimidine is 2.1522, whereas the LogP for 2-phenylpyrimidine is lower, influencing its potential for membrane permeability and biological target engagement [1][2].

Lipophilicity (LogP)
Class-level inference
LogP 2.1522 vs 2-phenylpyrimidine (lower)
Supports membrane permeability differentiation context
Exact comparator LogP not reported
Medicinal Chemistry ADME Profiling Lipophilicity

Potential for COX-2 Inhibition: 4-Methoxy-2-phenylpyrimidine Derivatives vs. Selective Inhibitors

The 4-methoxy-2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry for developing cyclooxygenase-2 (COX-2) inhibitors. While specific data for the parent compound is unavailable, a close structural analog, a 2-substituted 4,5-bis(4-methoxyphenyl)pyrimidine, was designed based on structural analyses of known COX inhibitors [1]. A related compound in BindingDB (CHEMBL5187847) shows an IC50 of 1400 nM for COX-2, establishing the scaffold's potential for further optimization [2].

COX-2 inhibitory context
Class-level inference
IC50 1400 nM (related derivative CHEMBL5187847)
Reported scaffold-based COX-2 inhibitory context
Data from derivative; parent activity not available
Inflammation COX-2 Inhibition Medicinal Chemistry

Synthetic Utility: Direct Access via Stille Coupling for Library Synthesis

A key synthetic advantage of 4-Methoxy-2-phenylpyrimidine is its accessibility via a specific and efficient palladium-catalyzed Stille coupling reaction. Unlike other substituted pyrimidines, it can be prepared directly from the commercially available organotin reagent 6-Methoxy-2-(tributylstannyl)pyrimidine (Sigma-Aldrich 707031) and iodobenzene using a palladium catalyst . This defined route offers a reproducible and scalable method for obtaining this specific substitution pattern, which is not directly available for all analogs.

Synthetic accessibility
Direct head-to-head comparison
Defined Stille coupling route from 6-Methoxy-2-(tributylstannyl)pyrimidine
Supports synthesis workflow and library construction
Commercial precursor available
Organic Synthesis Cross-Coupling Building Block

Crystallographic Structure: Defined Geometry for Molecular Modeling

The three-dimensional structure of 4-Methoxy-2-phenylpyrimidine has been solved and refined by single-crystal X-ray diffraction methods, providing a precise molecular geometry with an R-value of 0.050 from 2126 reflections [1][2]. This high-quality crystallographic data is a valuable asset for computational chemists performing molecular docking or structure-activity relationship (SAR) studies, offering a validated starting conformation for the core scaffold.

Crystal structure
Supporting evidence
R = 0.050 (2126 reflections)
Experimental conformation supports docking and SAR studies
Validated 3D geometry for modeling
Crystallography Computational Chemistry Structure-Based Design

Physicochemical Profile: Boiling Point of 4-Methoxy-2-phenylpyrimidine vs. 2-Phenylpyrimidine

The introduction of the 4-methoxy group significantly alters the physical properties of the core scaffold. 4-Methoxy-2-phenylpyrimidine has a boiling point of 223.8 °C at 760 mmHg , which is substantially higher than the boiling point of 2-phenylpyrimidine, reported as 100-105 °C at 0.5 mmHg [1]. This difference is critical for planning purification strategies, such as distillation or sublimation, and for assessing the compound's thermal stability during storage and reaction workup.

Boiling point
Direct head-to-head comparison
223.8 °C (760 mmHg) vs 100–105 °C (0.5 mmHg) for 2-phenylpyrimidine
Substantially different volatility guides purification strategy
Atmospheric pressure vs reduced pressure comparison
Purification Physical Properties Chemical Handling

Key Application Scenarios for 4-Methoxy-2-phenylpyrimidine (CAS 33630-20-5) in Research and Development


Medicinal Chemistry: Synthesis of COX-2 Inhibitor Analogs

Researchers developing novel anti-inflammatory agents can use 4-Methoxy-2-phenylpyrimidine as a starting scaffold. Its structural similarity to known COX-2 inhibitors, including those with an IC50 of 1.4 µM for COX-2, makes it a valuable core for creating focused compound libraries aimed at optimizing potency and selectivity [1][2].

Organic Synthesis: Building Block for Complex Heterocycles

Due to its defined synthetic accessibility via Stille coupling from 6-Methoxy-2-(tributylstannyl)pyrimidine, 4-Methoxy-2-phenylpyrimidine is an ideal building block for the modular construction of more complex pyrimidine-containing molecules . Its stability and predictable reactivity make it suitable for multi-step synthetic sequences.

Computational Chemistry: Model Validation and Docking Studies

The availability of a high-resolution crystal structure (R=0.050) for 4-Methoxy-2-phenylpyrimidine provides an experimentally validated three-dimensional model [3][4]. This is crucial for computational chemists performing molecular docking, pharmacophore modeling, and QSAR studies to design new ligands or optimize existing leads based on this scaffold.

Application
Selection Property
Validation Focus
COX-2 inhibitor analog synthesis
Scaffold with reported COX-2 inhibitory context
Potency and selectivity optimization via derivatization
Complex heterocycle library synthesis
Defined synthetic route from commercial precursors
Multi-step synthesis compatibility and yield
Computational docking and QSAR studies
Experimentally determined crystal structure
Docking model accuracy and ligand-receptor interactions

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